molecular formula C14H13N3O B8532716 2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine

2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine

Cat. No. B8532716
M. Wt: 239.27 g/mol
InChI Key: JRJDZIKNOIBGKE-UHFFFAOYSA-N
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Patent
US08338437B2

Procedure details

A suspension of 163 (0.620 g, 2.303 mmol), ammonium chloride (0.105 g, 1.957 mmol) and iron (0.643 g, 11.51 mmol) in ethanol (20 ml) and water (4.00 ml) was heated at reflux for 2 hours. The reaction mixture was cooled and filtered through Celite and the filtrate was taken to dryness, H20 was added and the material extracted with ethyl acetate. The EtOAc extracts were washed with brine, dried over Na2SO4, filtered and concentrated to give crude 164 (0.5245 g, 2.192 mmol, 95% yield) as brown solid. LRMS (ESI): (calc.) 239.3 (found) 240.2 (MH)+.
Name
163
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.643 g
Type
catalyst
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[C:17]([N+:18]([O-])=O)[C:11]=2[N:10]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[C:17]([NH2:18])[C:11]=2[N:10]=1 |f:1.2|

Inputs

Step One
Name
163
Quantity
0.62 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Name
Quantity
0.105 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
0.643 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the material extracted with ethyl acetate
WASH
Type
WASH
Details
The EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=NC2=C(N1)C=CC=C2N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.192 mmol
AMOUNT: MASS 0.5245 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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